

1,1-Diphenylethanol chemical structure and properties

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Compound of Interest

Compound Name: 1,1-Diphenylethanol

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An In-depth Technical Guide to 1,1-Diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1,1-diphenylethanol**, a tertiary alcohol of significant interest in organic synthesis and materials science. It details the compound's structure, properties, synthesis, and applications, with a focus on its role in research and development.

Chemical Structure and Identifiers

1,1-Diphenylethanol is an aromatic alcohol characterized by a central carbon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1] This structure makes it a valuable precursor and chiral auxiliary in synthetic chemistry.[1][2]



Identifier	Value
IUPAC Name	1,1-diphenylethanol[3]
CAS Number	599-67-7[1][3][4]
Molecular Formula	C ₁₄ H ₁₄ O[1][3]
Molecular Weight	198.26 g/mol [3][5]
SMILES	CC(C1=CC=CC=C1)(C2=CC=CC=C2)O[3][6]
InChI	InChI=1S/C14H14O/c1-14(15,12-8-4-2-5-9- 12)13-10-6-3-7-11-13/h2-11,15H,1H3[3][6]
InChlKey	GIMDPFBLSKQRNP-UHFFFAOYSA-N[3][6]

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature with a characteristic aromatic odor.[1][4][7] It exhibits low solubility in water but is soluble in various organic solvents, including ethanol, ether, and chloroform.[1][7][8]

Property	Value
Appearance	White to off-white crystalline powder or needles[2][4][8]
Melting Point	77-81 °C[4][5][6][9]
Boiling Point	155 °C at 12 mmHg[8][10]
Solubility	Insoluble in water; Soluble in ethanol, ether, chloroform[1][7]
Odor	Sweet, floral, aromatic[7][11]
рКа	13.61 ± 0.29 (Predicted)[8]

Spectroscopic Data



Characterization of **1,1-diphenylethanol** is routinely performed using a variety of spectroscopic techniques. These methods are essential for confirming the structure and purity of the synthesized compound.

Technique	Purpose
¹ H NMR	Confirms the presence of methyl and phenyl protons and the hydroxyl proton.[3][12]
¹³ C NMR	Identifies the carbon skeleton, including the quaternary carbon and the distinct carbons of the methyl and phenyl groups.[13][14]
Infrared (IR) Spectroscopy	Shows characteristic absorption bands for the O-H stretch of the alcohol group and C-H and C=C stretches of the aromatic rings. The H-bonds in 1,1-diphenylethanol have been studied using IR absorption spectra.[3][4][6]
Mass Spectrometry (MS)	Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[3][15]
UV-Vis Spectroscopy	Provides information on the electronic transitions within the aromatic rings.[3]

Synthesis and Purification

The most common laboratory synthesis of **1,1-diphenylethanol** is through a Grignard reaction. A typical pathway involves the reaction of acetophenone with phenylmagnesium bromide.[16] [17]

Experimental Protocol: Grignard Synthesis

Objective: To synthesize **1,1-diphenylethanol** from acetophenone and phenylmagnesium bromide.

Materials:



- Acetophenone
- Phenylmagnesium bromide (1.0 M solution in THF)
- · Anhydrous diethyl ether
- Water
- Dilute hydrochloric acid (or saturated aqueous NH₄Cl)
- Magnesium sulfate (anhydrous)
- Reaction flask, addition funnel, condenser (all oven-dried)
- · Magnetic stirrer and stir bar
- · Ice bath

Procedure:

- Set up the oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) and equip with drying tubes.
- Add a solution of acetophenone (1 equivalent) in anhydrous diethyl ether to the reaction flask.
- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add the phenylmagnesium bromide solution (1.8 equivalents) dropwise from the addition funnel over a 5-10 minute period. A precipitate will form.[17]
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 25-30 minutes.[17]
- Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by dilute hydrochloric acid, until the solution is acidic and the solids dissolve.[17]



- Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.[17]

Experimental Protocol: Purification

Objective: To purify the crude **1,1-diphenylethanol**.

Method: Recrystallization or Column Chromatography.

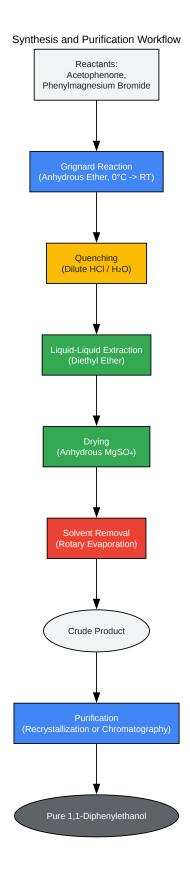
Recrystallization Protocol:

- Dissolve the crude product in a minimum amount of hot solvent, such as n-heptane.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Column Chromatography Protocol:

- Prepare a silica gel slurry in a non-polar eluent (e.g., hexane/dichloromethane, 2:1 v/v).[17]
- Pour the slurry into a chromatography column.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.[17]
- Combine the pure fractions and remove the solvent by rotary evaporation.





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Synthesis and Purification Workflow



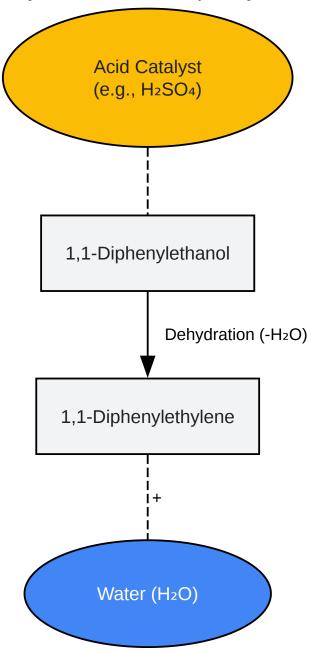
Key Chemical Reactions

1,1-Diphenylethanol serves as a key intermediate for synthesizing other molecules. Its tertiary alcohol group can undergo characteristic reactions such as dehydration.

Acid-Catalyzed Dehydration: When treated with a strong acid (e.g., sulfuric acid in acetic acid), **1,1-diphenylethanol** readily undergoes dehydration (elimination of water) to form its corresponding alkene, **1,1-diphenylethylene**.[17] This reaction is a common follow-up step in undergraduate and research laboratories.



Dehydration of 1,1-Diphenylethanol



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Dehydration of 1,1-Diphenylethanol

Applications in Research and Drug Development

1,1-Diphenylethanol is a versatile compound with numerous applications in both academic research and industrial processes.

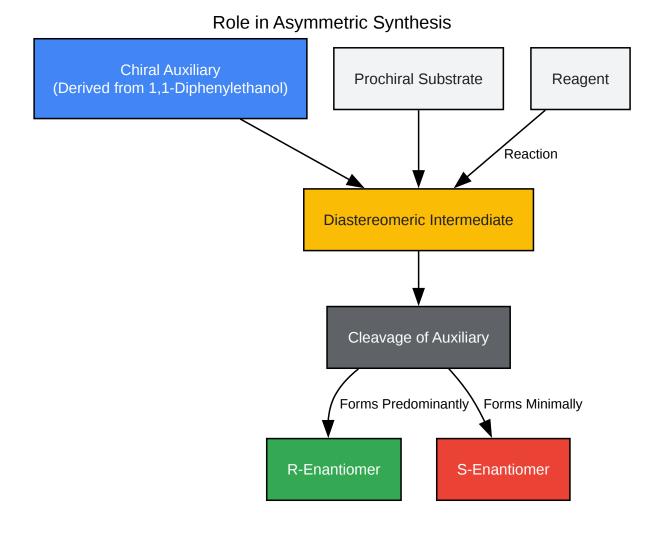
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- Synthetic Intermediate: It is a valuable building block for creating more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.[2][8]
- Chiral Auxiliary: The structure of 1,1-diphenylethanol allows it to be used as a chiral
 auxiliary in asymmetric synthesis, helping to control the stereochemistry of a reaction to
 produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.[1]
 [2][18]
- Material Science: The compound and its derivatives are explored for creating advanced materials like polymers and liquid crystals, potentially enhancing properties such as thermal stability.[2][8]
- Mechanistic Studies: It has been used as a model compound to study reaction mechanisms, such as investigating spiro-cyclohexadienyl intermediates in alkoxyl radicals via ESR spectroscopy.[4][6]
- Drug Development: Researchers are exploring its derivatives for potential therapeutic effects in various health conditions.[2]





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